molecular formula C10H14ClNO B2476381 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine CAS No. 26583-64-2

2-(4-Chloro-3,5-dimethylphenoxy)ethanamine

Cat. No. B2476381
CAS RN: 26583-64-2
M. Wt: 199.68
InChI Key: CTBYKMRXNNDNGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(4-Chloro-3,5-dimethylphenoxy)ethanamine” involves the condensation reaction of 3,5-Dimethyl-4-chlorophenol and ethylamine in the presence of sodium ethoxide. The final product is purified through recrystallization.


Molecular Structure Analysis

The molecular formula of “this compound” is C10H14ClNO . It has a molecular weight of 199.67726 . The structure of this compound includes a phenyl ring substituted with chlorine and methyl groups, and an ethanamine group attached through an oxygen atom .

Scientific Research Applications

1. Characterization and Detection

  • A study focused on the high-performance liquid chromatography tandem mass spectrometry method for determining 2CC-NBOMe and 25I-NBOMe in human serum, indicating its relevance in clinical toxicology testing for intoxication cases (Poklis et al., 2013).
  • Another research elaborated on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including their detection in seized blotter papers (Zuba & Sekuła, 2013).

2. Pharmacological Properties

  • A study on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including 25C-NBOMe, highlighted their high potency agonists at 5-HT2A receptors, consistent with hallucinogenic activity (Eshleman et al., 2018).
  • Research on the comparative neuropharmacology of NBOMe hallucinogens and their 2C counterparts in rats revealed that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans (Elmore et al., 2018).

3. Applications in Drug Control

  • Several studies noted the placement of synthetic phenethylamines like 25C-NBOMe into Schedule I of the Controlled Substances Act, underscoring their significance in drug enforcement and regulatory controls (Federal Register, 2016).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBYKMRXNNDNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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